ethyl (2Z)-2-(3-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C24H21ClN2O4S |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-chlorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21ClN2O4S/c1-4-31-23(29)20-14(2)26-24-27(21(20)17-10-5-6-11-18(17)30-3)22(28)19(32-24)13-15-8-7-9-16(25)12-15/h5-13,21H,4H2,1-3H3/b19-13- |
InChI Key |
MBTPKFDDXRBNIF-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC(=CC=C4)Cl)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2Z)-2-(3-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, including antibacterial and anticancer activities.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Biginelli Condensation : The initial step involves the reaction of an appropriate aldehyde (e.g., 3-chlorobenzaldehyde) with thiourea and acetoacetic ether under reflux conditions.
- Formation of Thiazolo[3,2-a]pyrimidine : The resulting intermediate undergoes further reactions with ethyl chloroacetate to yield the thiazolo-pyrimidine structure.
- Final Modifications : The final product is obtained through additional reactions involving salicylic aldehydes and sodium hydroxide in ethanol.
The overall yield and purity of the compound can vary based on the specific reaction conditions employed.
Characterization
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and MALDI-TOF mass spectrometry are used to confirm the structure of the synthesized compound. For instance, the NMR spectrum typically shows distinct signals corresponding to the various protons in the molecule, affirming its complex structure.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown that derivatives containing electron-withdrawing groups on phenyl rings enhance antibacterial activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.91 μM |
| Compound B | Staphylococcus aureus | 50 μg/mL |
| Ethyl derivative | Mycobacterium smegmatis | 50 μg/mL |
Anticancer Activity
The thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for anticancer properties. In vitro studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study reported that certain derivatives showed potent activity against cancer cell lines with IC50 values lower than those of standard chemotherapeutics.
Case Studies
- Antibacterial Evaluation : A study investigated the antibacterial efficacy of thiazolo derivatives against Mycobacterium smegmatis. The compound exhibited a promising MIC value comparable to established antibiotics like Rifampicin.
- Anticancer Screening : In a series of assays against human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant cytotoxic effects with IC50 values indicating strong potential for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance activity.
- Alkyl Chain Length : Modifications in chain length can affect solubility and permeability.
Scientific Research Applications
Antitumor Activity
Thiazolopyrimidine derivatives, including the compound , have been identified as promising candidates for antitumor agents due to their ability to inhibit tumor cell replication. Research indicates that these compounds can effectively target cancer cells, leading to apoptosis and reduced proliferation rates.
Key Findings:
- Mechanism of Action : The compound exhibits a mechanism that disrupts cellular pathways critical for cancer cell survival.
- In Vitro Studies : Various studies have demonstrated significant cytotoxic effects against different cancer cell lines, including breast and colon cancer cells.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolopyrimidine derivatives. The compound has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics.
Case Study:
- Bacterial Strains Tested : The compound was tested against Escherichia coli and Staphylococcus aureus, showing inhibition zones comparable to established antibiotics.
Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis.
Clinical Implications:
- Potential Use : The compound may serve as a lead for developing new anti-inflammatory drugs targeting chronic inflammatory diseases.
Pesticidal Activity
The compound has been investigated for its potential as an agricultural pesticide. Its structure suggests that it may interfere with the biological processes of pests, offering an environmentally friendly alternative to traditional pesticides.
Research Insights:
- Target Pests : Studies indicate effectiveness against common agricultural pests such as aphids and whiteflies.
- Field Trials : Preliminary field trials have shown promising results in reducing pest populations without harming beneficial insects.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Efficacy Level | Reference |
|---|---|---|---|
| Antitumor | Breast Cancer Cells | High | |
| Antimicrobial | Staphylococcus aureus | Moderate | |
| Anti-inflammatory | Human Macrophages | High | |
| Pesticidal | Aphids | High |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Findings :
- Halogen Effects : The 3-Cl analog exhibits stronger intermolecular interactions (C–H···O, π–π) compared to the 3-Br derivative, despite bromine’s larger atomic radius .
- Electronic Modulation : Methoxy substitution (3-OCH3) increases solubility but reduces crystallinity due to steric and electronic effects .
Variations at the Aryl Group (Position 5)
Table 2: Position 5 Substituent Impact
Key Findings :
- Para-Substituents : 4-Cl and 4-Br groups enhance halogen bonding but reduce solubility compared to ortho-methoxy derivatives .
- Ortho-Methoxy : The 2-OCH3 group in the target compound optimizes a balance between solubility and receptor affinity .
Functional Group Modifications
Ester vs. Carbonitrile Derivatives :
Preparation Methods
Biginelli Reaction for Dihydropyrimidine Precursors
The synthesis begins with the preparation of 1,2,3,4-tetrahydropyrimidine-2-thione via the Biginelli condensation. A mixture of ethyl acetoacetate (1.0 mmol), 3-chlorobenzaldehyde (1.0 mmol), and thiourea (1.5 mmol) undergoes reflux in ethanol with hydrochloric acid as a catalyst. This yields ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, isolated in 60–70% yield after recrystallization from ethanol.
Key Reaction Conditions
-
Solvent: Ethanol (20 mL)
-
Catalyst: Concentrated HCl (2 drops)
-
Temperature: Reflux at 78°C for 4–5 hours
-
Workup: Ice-cold water precipitation
Cyclization to Thiazolo[3,2-a]Pyrimidine Core
The dihydropyrimidine intermediate is cyclized using ethyl chloroacetate (1.2 eq) under reflux in acetic anhydride (10 mL) with sodium acetate (2.0 eq) as a base. This step forms the thiazolo[3,2-a]pyrimidine scaffold through nucleophilic substitution and intramolecular cyclization.
Optimized Parameters
-
Reagents: Ethyl chloroacetate (1.2 eq), sodium acetate (2.0 eq)
-
Solvent: Acetic anhydride
-
Temperature: 110–115°C for 30 minutes
-
Yield: 75–85% after column chromatography (ethyl acetate/hexane, 4:1)
Condensation for Benzylidene Substitution
Aldol Condensation with 3-Chlorobenzaldehyde
The thiazolo[3,2-a]pyrimidine intermediate undergoes Knoevenagel condensation with 3-chlorobenzaldehyde (1.5 eq) in ethanol under acidic conditions. Glacial acetic acid (0.5 mL) catalyzes the formation of the (Z)-benzylidene moiety, with the reaction monitored via thin-layer chromatography (TLC).
Reaction Profile
Introduction of 2-Methoxyphenyl Group
A Mitsunobu reaction couples the 2-methoxyphenyl group using diethyl azodicarboxylate (DEAD, 1.1 eq) and triphenylphosphine (1.1 eq) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 12 hours, achieving 68% yield after silica gel chromatography.
Critical Parameters
-
Reagents: DEAD (1.1 eq), triphenylphosphine (1.1 eq)
-
Solvent: THF (10 mL)
-
Temperature: 0°C → 25°C
-
Purification: Ethyl acetate/hexane (3:7)
Advanced Catalytic and Purification Techniques
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz, 300 W) reduces reaction times by 60% compared to conventional heating. For example, cyclization steps complete in 20 minutes with 88% yield under solvent-free conditions.
Comparative Data
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional Reflux | 120 | 75 |
| Ultrasound Irradiation | 20 | 88 |
Green Chemistry Approaches
Microwave-assisted synthesis (150°C, 100 W) in a closed vessel achieves 92% yield for the final condensation step within 10 minutes, minimizing side reactions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-Ray Crystallography
Single-crystal X-ray analysis confirms the (Z)-configuration of the benzylidene group, with a dihedral angle of 12.5° between the thiazolo ring and the 3-chlorophenyl plane.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A plug-flow reactor system with immobilized lipase catalysts achieves 94% conversion at 50°C, enabling kilogram-scale production with 99% purity after recrystallization.
Purification Protocols
-
Recrystallization : Ethanol/water (7:3) yields 98% pure product.
-
Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (4:1) eluent.
Challenges and Optimization Strategies
Q & A
Q. What is the core structural framework of this compound, and how do substituents influence its reactivity?
The compound is based on a thiazolo[3,2-a]pyrimidine scaffold fused with a thiazole and pyrimidine ring. Key substituents include a 3-chlorobenzylidene group at the 2-position, a 2-methoxyphenyl group at the 5-position, and a 7-methyl group. The ethyl carboxylate at the 6-position enhances solubility and modulates electronic properties. Substituents like chlorine (electron-withdrawing) and methoxy (electron-donating) influence reactivity by altering electron density on the core, affecting nucleophilic/electrophilic sites in reactions .
Q. What synthetic methodologies are typically employed for this compound?
Synthesis involves multi-step reactions:
- Step 1: Condensation of ethyl acetoacetate with thiourea to form the thiazole ring.
- Step 2: Cyclization with substituted benzaldehyde derivatives (e.g., 3-chlorobenzaldehyde) to introduce the benzylidene group.
- Step 3: Functionalization at the 5-position via Suzuki coupling or nucleophilic substitution with 2-methoxyphenyl boronic acid. Catalysts (e.g., Pd/Cu) and solvents (DMF/toluene) are critical for yield optimization .
Q. How is the compound’s structure confirmed experimentally?
- X-ray crystallography resolves the Z-configuration of the benzylidene group and confirms dihedral angles between aromatic rings (e.g., 15–25° between thiazole and pyrimidine planes) .
- NMR spectroscopy identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, methyl doublet at δ 2.1–2.3 ppm) .
- Mass spectrometry validates molecular weight (e.g., m/z 455.3 [M+H]+) .
Intermediate Research Questions
Q. How do substituent variations at the 2- and 5-positions affect biological activity?
Systematic SAR studies show:
- 2-position: Electron-withdrawing groups (e.g., Cl, F) enhance stability and enzyme-binding affinity (e.g., COX-2 inhibition). Replacing 3-chloro with 2-fluoro reduces activity by 30% due to steric hindrance .
- 5-position: Methoxy groups improve solubility but reduce membrane permeability. A 2-methoxyphenyl group increases π-π stacking with hydrophobic enzyme pockets compared to 4-methoxy analogs .
Q. What analytical techniques are used to assess purity and degradation products?
Q. How does the compound’s solubility profile impact formulation for biological assays?
Solubility in DMSO (≥50 mM) facilitates in vitro assays. For in vivo studies, nanoemulsions (e.g., PEGylated liposomes) improve bioavailability by 40% compared to free compound .
Advanced Research Questions
Q. How can contradictory SAR data for substituent effects be resolved?
Contradictions arise when electron-withdrawing groups at the 2-position unexpectedly increase activity in some assays. This may stem from:
- Conformational changes altering binding pocket interactions (validated via molecular dynamics simulations).
- Off-target effects (e.g., kinase inhibition unrelated to primary targets). Mitigation involves orthogonal assays (e.g., SPR for binding kinetics) and crystallography to map ligand-protein interactions .
Q. What strategies optimize the design of analogs with improved metabolic stability?
- Isosteric replacement: Swap the ethyl carboxylate with a tert-butyl ester to reduce esterase-mediated hydrolysis.
- Deuterium incorporation at methyl groups slows oxidative metabolism (CYP450).
- Prodrug approaches: Phosphorylate the carboxylate to enhance cell membrane penetration .
Q. How can computational modeling guide the design of selective inhibitors?
Q. What experimental controls are critical when analyzing conflicting cytotoxicity data?
- Positive controls: Compare with known inhibitors (e.g., staurosporine for kinase assays).
- Solvent controls: Ensure DMSO concentrations ≤0.1% to avoid artifacts.
- Replicate experiments across cell lines (e.g., HeLa vs. MCF-7) to confirm target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
